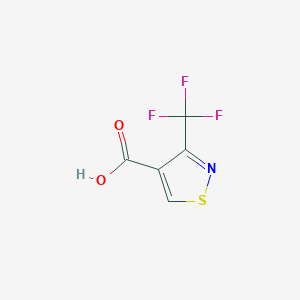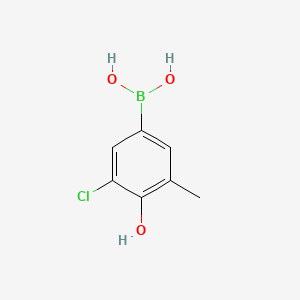
(3-Chloro-4-hydroxy-5-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-hydroxy-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chlorine, hydroxyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-hydroxy-5-methylphenyl)boronic acid can be achieved through several methods. One common approach involves the borylation of aryl halides using palladium-catalyzed Suzuki-Miyaura coupling reactions. This method typically employs aryl bromides or chlorides as starting materials, which react with boronic acid derivatives in the presence of a palladium catalyst and a base .
Another method involves the direct electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride . This reaction is carried out at low temperatures (0°C) to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-hydroxy-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while substitution reactions can produce various substituted phenylboronic acids .
Aplicaciones Científicas De Investigación
(3-Chloro-4-hydroxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-hydroxy-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including cross-coupling and condensation reactions. The boronic acid group can interact with molecular targets such as enzymes and receptors, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the chlorine, hydroxyl, and methyl substituents, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the hydroxyl group, affecting its reactivity and applications.
3-Formylphenylboronic acid: Features a formyl group, which introduces different reactivity patterns compared to the hydroxyl group.
Uniqueness
(3-Chloro-4-hydroxy-5-methylphenyl)boronic acid is unique due to its specific combination of substituents, which confer distinct reactivity and properties. The presence of the chlorine, hydroxyl, and methyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H8BClO3 |
|---|---|
Peso molecular |
186.40 g/mol |
Nombre IUPAC |
(3-chloro-4-hydroxy-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10-12H,1H3 |
Clave InChI |
XGNWMFQZNHYDAC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)Cl)O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



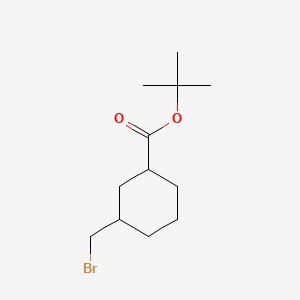
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
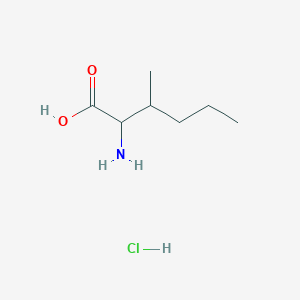
![Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13464257.png)
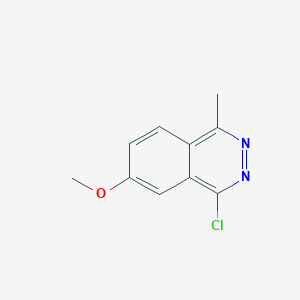
![3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13464276.png)
![Tert-butyl 4-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B13464290.png)
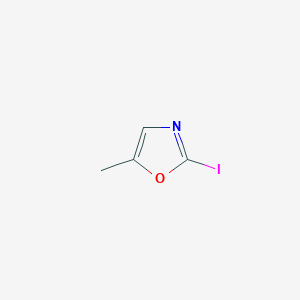
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
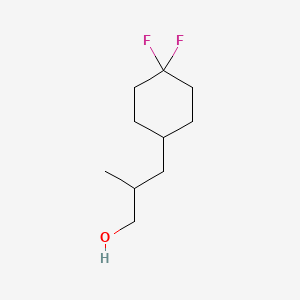
![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)
